Cas no 241127-76-4 (2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol)

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
- Benzenemethanol,4-nitro-a-(trifluoromethyl)-
- 2,2,2-trifluoro-1-(4'-nitrophenyl)ethanol
- 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanol
- AG-E-71177
- AGN-PC-00AY4T
- AK141491
- benzenemethanol
- CTK4F2935
- KB-16157
- RL02766
- SureCN1814058
- SCHEMBL1814058
- 2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol
- MFCD16615353
- Z1509526716
- 4-Nitro-alpha-(trifluoromethyl)benzyl Alcohol
- EN300-323122
- Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)- (9CI)
- 1-(4-nitrophenyl)-2,2,2-trifluoroethanol
- CS-0380505
- AS-41525
- SY219829
- DTXSID90468079
- J-519681
- AKOS022173243
- 241127-76-4
- Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-
- DB-285447
-
- MDL: MFCD16615353
- インチ: 1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H
- InChIKey: UQFMTXANBPARMP-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)[N+](=O)[O-])O)(F)F
計算された属性
- 精确分子量: 221.02998
- 同位素质量: 221.02997754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 2
じっけんとくせい
- PSA: 63.37
- LogP: 2.71370
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T900328-50mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |
241127-76-4 | 50mg |
$ 184.00 | 2023-09-05 | ||
Apollo Scientific | PC53231-250mg |
1-(4-Nitrophenyl)-2,2,2-trifluoroethanol |
241127-76-4 | 250mg |
£54.00 | 2025-02-21 | ||
abcr | AB489936-250 mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |
241127-76-4 | 250MG |
€253.60 | 2023-04-20 | ||
eNovation Chemicals LLC | Y0980109-5g |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanol |
241127-76-4 | 95% | 5g |
$700 | 2024-08-02 | |
Enamine | EN300-323122-5.0g |
2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol |
241127-76-4 | 95% | 5.0g |
$1662.0 | 2023-02-24 | |
abcr | AB489936-250mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |
241127-76-4 | 250mg |
€144.50 | 2024-08-02 | ||
1PlusChem | 1P007OOX-100mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |
241127-76-4 | 95% | 100mg |
$17.00 | 2025-02-22 | |
abcr | AB489936-1g |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol; . |
241127-76-4 | 1g |
€359.00 | 2024-08-02 | ||
Ambeed | A723899-250mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |
241127-76-4 | 95% | 250mg |
$54.0 | 2025-03-04 | |
Aaron | AR007OX9-100mg |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol |
241127-76-4 | 95% | 100mg |
$21.00 | 2025-01-23 |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanolに関する追加情報
Recent Advances in the Study of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (CAS: 241127-76-4): A Comprehensive Research Brief
The compound 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (CAS: 241127-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic alcohol is a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have focused on its unique physicochemical properties, synthetic applications, and biological activities, positioning it as a versatile building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol as a chiral synthon in asymmetric synthesis. The research team demonstrated its effectiveness in the preparation of enantiomerically pure β-amino alcohols, which are crucial structural motifs in many pharmaceutical agents. The study highlighted the compound's ability to induce high stereoselectivity in nucleophilic addition reactions, with yields exceeding 85% and enantiomeric ratios of up to 98:2.
In the realm of drug discovery, recent investigations have examined the potential of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol derivatives as kinase inhibitors. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this core scaffold yielded compounds with promising activity against EGFR and VEGFR-2 kinases, showing IC50 values in the low micromolar range. These findings suggest potential applications in cancer therapy, particularly for tumors driven by these kinase pathways.
The metabolic stability and pharmacokinetic properties of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol derivatives have also been a focus of recent research. Studies utilizing in vitro microsomal assays and in vivo pharmacokinetic models have demonstrated that the trifluoromethyl group significantly enhances metabolic stability compared to non-fluorinated analogs, while the nitro group provides opportunities for further structural diversification through reduction and subsequent derivatization.
Emerging applications in materials science have also been reported. A 2023 study in Advanced Materials showed that 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol can serve as a precursor for liquid crystalline materials with unique dielectric properties. The strong dipole moment created by the nitro and trifluoromethyl groups, combined with the hydrogen bonding capability of the hydroxyl group, makes this compound particularly interesting for the development of advanced functional materials.
Recent synthetic methodology developments have focused on more sustainable production routes for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol. Green chemistry approaches employing biocatalysis have shown particular promise, with several research groups reporting successful asymmetric reductions of the corresponding ketone precursor using engineered alcohol dehydrogenases. These methods offer significant improvements in atom economy and reduce the need for hazardous reagents traditionally used in such transformations.
In conclusion, the growing body of research on 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol (CAS: 241127-76-4) demonstrates its multifaceted utility in chemical biology and pharmaceutical development. From its role as a chiral building block to its potential in drug discovery and materials science, this compound continues to reveal new applications and properties that make it valuable for both academic research and industrial applications. Future research directions likely include further exploration of its biological activities and the development of more efficient synthetic protocols.
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